Selamectin is classified as an endectocide, which means it targets both external and internal parasites. It is synthesized from doramectin, another member of the avermectin family. The compound is marketed under various brand names, with its primary application being in the treatment of parasitic infections in companion animals .
The synthesis of selamectin involves several key steps that enhance purity and yield. Traditional methods have included hydrogenation of doramectin using Wilkinson's catalyst, followed by desugaring with sulfuric acid and oxidation with manganese dioxide. Recent advancements have introduced improved synthesis routes that optimize selectivity and reduce costs.
Selamectin has a complex molecular structure characterized by its macrocyclic lactone framework.
The structural formula can be represented as follows:
Selamectin undergoes various chemical reactions during its synthesis and when interacting with biological systems.
The efficiency of these reactions can be influenced by factors such as temperature, pressure, and catalyst choice .
Selamectin exerts its pharmacological effects primarily through binding to glutamate-gated chloride channels in the nervous system of parasites.
Understanding the physical and chemical properties of selamectin is crucial for its formulation and application.
These properties influence its formulation as topical solutions or spot-on treatments for animals .
Selamectin has diverse applications in veterinary medicine due to its broad-spectrum efficacy against various parasites.
The discovery of macrocyclic lactones originated from the soil actinomycete Streptomyces avermitilis, isolated by Ōmura and Campbell in the 1970s. This microorganism produced a series of naturally occurring avermectins exhibiting unprecedented anthelmintic activity. Ivermectin, a 22,23-dihydro derivative of avermectin B₁, emerged as the first commercially significant compound in this class, revolutionizing livestock parasite control in the 1980s. However, its application in companion animals faced significant constraints due to neurotoxicity risks in collie-type dogs with the MDR1 (ABCB1) gene mutation, which impairs P-glycoprotein function and allows drug accumulation in the brain [2] [6].
The 1990s witnessed intensive research to overcome these limitations, focusing on structural modifications to enhance safety profiles while maintaining broad-spectrum efficacy. Doramectin, produced by mutational biosynthesis using a cyclohexanecarboxylic acid precursor, demonstrated improved pharmacokinetics in food animals but still exhibited toxicity risks in sensitive canines. This catalytic research led to the strategic development of selamectin through semisynthetic modification of doramectin, specifically engineered for companion animal safety. Pfizer's intensive screening program identified selamectin as the optimal candidate, achieving FDA approval in 1999 as the first topical endectocide for dogs and cats with confirmed safety in MDR1 mutant breeds [6] [8].
Table 1: Historical Milestones in Macrocyclic Lactone Development
Time Period | Development Milestone | Key Significance |
---|---|---|
1970s | Isolation of Streptomyces avermitilis | Discovery of naturally occurring avermectins with potent anthelmintic properties |
Early 1980s | Introduction of ivermectin | Revolutionized livestock parasite control; first macrocyclic lactone for veterinary use |
Mid 1980s | Identification of ivermectin neurotoxicity in collies | Revealed limitations for companion animal use due to MDR1 mutation sensitivity |
1990 | Development of doramectin | Produced via mutational biosynthesis; improved persistence but retained neurotoxicity risk |
1990-1999 | Selamectin discovery and optimization | Semisynthetic modification of doramectin; enhanced safety profile for companion animals |
1999 | FDA approval of selamectin (Revolution®) | First topical broad-spectrum endectocide with confirmed safety in MDR1 mutant dogs |
Selamectin is chemically designated as 25-cyclohexyl-25-de(1-methylpropyl)-5-deoxy-22,23-dihydro-5-(hydroxyimino)-avermectin B₁ monosaccharide. This complex structure places it firmly within the avermectin subgroup of macrocyclic lactones, characterized by a 16-membered macrocycle with disaccharide attachments at C13. What distinguishes selamectin from pioneer compounds like ivermectin is its monosaccharide configuration – specifically, the absence of the oleandrosyl moiety at the C13 position – coupled with a C5 oxime functional group instead of a methoxy group. These targeted modifications significantly alter its physicochemical properties and biological interactions [4] [6].
The structural evolution from precursor compounds reveals strategic design choices. Doramectin provides the foundational 25-cyclohexyl modification that enhances lipid solubility and tissue distribution. Selamectin retains this cyclohexyl group while introducing two critical innovations: 1) Replacement of the C5 methoxy group with a hydroxyimino (oxime) moiety, which reduces P-glycoprotein substrate affinity compared to ivermectin; and 2) Simplification of the glycoside component to a single L-oleandrose sugar at C13. These modifications collectively reduce central nervous system penetration in mammals while maintaining high affinity for invertebrate glutamate-gated chloride channels. Computational molecular modeling shows that the oxime group at C5 creates hydrogen bonding interactions with parasite receptor sites that are sterically impossible for ivermectin to achieve, explaining selamectin's unique activity spectrum [6] [8].
Table 2: Comparative Structural Features of Key Avermectins
Structural Feature | Selamectin | Ivermectin | Doramectin |
---|---|---|---|
C25 Substituent | Cyclohexyl | Sec-butyl | Cyclohexyl |
C5 Functional Group | Oxime (NOH) | Methoxy (OCH₃) | Methoxy (OCH₃) |
C13 Sugar Groups | Monosaccharide (L-oleandrose) | Disaccharide | Disaccharide |
C22-C23 Bond | Single bond (dihydro) | Single bond (dihydro) | Double bond |
Molecular Formula | C₄₃H₆₃NO₁₁ | C₄₈H₇₄O₁₄ | C₅₀H₇₄O₁₄ |
Selamectin's clinical significance stems from its unprecedented unification of ectoparasiticidal and endoparasiticidal activities in a single topical formulation. It demonstrates potent microfilaricidal activity against Dirofilaria immitis (heartworm) larvae, preventing their development into adult worms when administered monthly. Against ectoparasites, it achieves near 100% efficacy against Sarcoptes scabiei var. canis in dogs with two treatments 30 days apart, effectively managing this zoonotic threat. Its acaricidal activity extends to Otodectes cynotis (ear mites), eliminating infestations that commonly affect both dogs and cats, particularly in multi-pet households and breeding facilities [1] [4].
Pharmacodynamically, selamectin exhibits dual distribution pathways after topical application: systemic absorption for internal parasites and selective redistribution into sebaceous glands for external parasites. This unique property enables simultaneous action against gastrointestinal nematodes (Toxocara cati, Ancylostoma tubaeforme in cats) while controlling flea (Ctenocephalides felis) infestations through both adulticidal activity and ovicidal effects. Research demonstrates 98-100% efficacy against existing flea infestations within 36 hours and prevents reinfestation for up to one month. Against ticks, it specifically targets Dermacentor variabilis (American dog tick), reducing transmission risks of associated pathogens. The compound's expanding clinical significance is evidenced by emerging research on its potential against Mycobacterium ulcerans (Buruli ulcer), showing minimum inhibitory concentrations (MIC) of 2-4 μg/mL, significantly lower than ivermectin's MIC >32 μg/mL [1] [4] [10].
Table 3: Spectrum of Parasite Control with Selamectin
Parasite Category | Key Target Species | Efficacy Parameters | Public Health Significance |
---|---|---|---|
Nematodes (Endoparasites) | Dirofilaria immitis (L3/L4 larvae), Toxocara cati, Ancylostoma tubaeforme | Prevents heartworm development; >90% elimination of intestinal nematodes | Zoonotic potential of Toxocara and Ancylostoma species |
Arachnids (Ectoparasites) | Sarcoptes scabiei, Otodectes cynotis, Dermacentor variabilis | 100% efficacy against mites with 1-2 treatments; controls tick infestation | Highly contagious sarcoptic mange; otoacariasis in multiple species |
Insects (Ectoparasites) | Ctenocephalides felis (adult fleas and eggs), Trichodectes canis | >98% adult flea mortality within 36 hours; breaks flea life cycle | Flea allergy dermatitis; vector for Dipyldium caninum |
Emerging Targets | Mycobacterium ulcerans | MIC 2-4 μg/mL; exposure-dependent bactericidal activity | Neglected tropical disease (Buruli ulcer) |
The veterinary impact of selamectin extends beyond its labeled indications through validated off-label applications. Clinical studies document efficacy against Cheyletiella spp. (walking dandruff) in rabbits at 12 mg/kg, Trixacarus caviae (guinea pig mange mite) at 15 mg/kg, and Pneumonyssoides caninum (canine nasal mite). These applications address significant therapeutic gaps in exotic pet medicine where few approved acaricides exist. Furthermore, selamectin maintains efficacy against ivermectin-resistant parasites due to its modified binding kinetics at glutamate-gated chloride channels. Recent pharmaceutical innovations have combined selamectin with isoxazolines (sarolaner) in products like Revolution Plus®, extending its spectrum to include additional tick species (Ixodes scapularis, Amblyomma maculatum) while maintaining core efficacy against heartworm and gastrointestinal parasites [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7